![molecular formula C11H9BrN2O B5585930 3-allyl-6-bromo-4(3H)-quinazolinone](/img/structure/B5585930.png)
3-allyl-6-bromo-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
Synthesis of 3-allyl-6-bromo-4(3H)-quinazolinone and its derivatives involves several key steps and methodologies that highlight the compound's chemical versatility. Studies have shown various approaches for synthesizing 6-bromo-4(3H)-quinazolinones, including the treatment of quinazolinones with phosphorus pentasulfide to produce 4-quinazolinethiones, and reactions with hydroxylamine hydrochloride to yield hydroxy derivatives which are further processed with alkyl halides, acyl chlorides, and sulfonyl chlorides to form ethers, esters, and sulfonates, respectively (Badr, El-Sherief, & Mahmoud, 1980). Another approach involves a one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation (Mohammadi & Hossini, 2011).
Molecular Structure Analysis
The molecular structure of 3-allyl-6-bromo-4(3H)-quinazolinone derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and elemental analysis. These studies provide insights into the compound's structural features and the effects of substituents on its chemical behavior and reactivity (Mohammadi & Hossini, 2011).
Chemical Reactions and Properties
3-Allyl-6-bromo-4(3H)-quinazolinone participates in various chemical reactions, including condensations, cyclizations, and substitutions, which are pivotal for its functionalization and application in synthesis pathways. These reactions enable the creation of a wide range of derivatives with potential biological and pharmacological activities (Badr, El-Sherief, & Mahmoud, 1980).
Physical Properties Analysis
The physical properties of 3-allyl-6-bromo-4(3H)-quinazolinone derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for their application in drug formulation and development. However, detailed studies on these physical properties specifically for 3-allyl-6-bromo-4(3H)-quinazolinone were not found in the available literature, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties of 3-allyl-6-bromo-4(3H)-quinazolinone, including its reactivity with various chemical reagents, stability under different conditions, and the influence of substituents on its chemical behavior, are fundamental for its application in synthetic chemistry and drug design. The compound's ability to undergo electrophilic substitution reactions, nucleophilic additions, and cycloadditions makes it a versatile building block in organic synthesis (He, Sharif, Neumann, Beller, & Wu, 2014).
properties
IUPAC Name |
6-bromo-3-prop-2-enylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h2-4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTJASVEEKJBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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